The detailed synthesis involves the following steps:
The molecular weight and other structural data are essential for understanding its pharmacokinetics and dynamics:
Roche 28-2653 primarily acts through the inhibition of matrix metalloproteinases, which are enzymes that play a critical role in the degradation of extracellular matrix components. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing their activity.
Key reactions include:
The mechanism of action for Roche 28-2653 involves its selective binding to matrix metalloproteinases. By inhibiting these enzymes, Roche 28-2653 disrupts the processes involved in tumor invasion and metastasis. In preclinical studies using rat models with prostate cancer, treatment with Roche 28-2653 resulted in:
This selectivity for MMPs suggests that Roche 28-2653 could be a promising therapeutic agent in managing cancers characterized by excessive matrix remodeling.
Roche 28-2653 exhibits several physical and chemical properties relevant to its function as a pharmaceutical agent:
While specific numerical values for these properties are not extensively documented in the available literature, they are crucial for further development into clinical applications.
Roche 28-2653 has significant potential applications in cancer therapy due to its targeted inhibition of matrix metalloproteinases. Its primary scientific uses include:
Research continues into optimizing its use in combination therapies or as part of drug delivery systems aimed at enhancing its efficacy while minimizing side effects.
Roche 28-2653 (5-biphenyl-4-yl-5-[4-(nitro-phenyl)-piperazin-1-yl]-pyrimidine-2,4,6-trione) exhibits remarkable selectivity for specific matrix metalloproteinases implicated in pathological processes. Biochemical profiling demonstrates its highest inhibitory potency against Matrix Metalloproteinase-2 (gelatinase A), Matrix Metalloproteinase-9 (gelatinase B), and Membrane Type 1-Matrix Metalloproteinase (Matrix Metalloproteinase-14), with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (7–246 nM for Matrix Metalloproteinase-2, 12–23 nM for Matrix Metalloproteinase-9, and 15 nM for Membrane Type 1-Matrix Metalloproteinase) [2] [5]. This contrasts sharply with its minimal activity against Matrix Metalloproteinase-1 (collagenase 1; IC₅₀ = 16,000 nM) and Matrix Metalloproteinase-3 (stromelysin 1; IC₅₀ = 1,200 nM) [2] [5]. The molecular basis for this selectivity lies in Roche 28-2653's pyrimidine-2,4,6-trione core structure, which enables precise interactions with the S1' substrate-binding pockets of its target enzymes—a deep hydrophobic pocket in Matrix Metalloproteinase-9 and Matrix Metalloproteinase-2, and the intermediate-depth pocket of Membrane Type 1-Matrix Metalloproteinase [2] [8].
Table 1: Inhibition Profile of Roche 28-2653 Across Matrix Metalloproteinases
| Matrix Metalloproteinase | Classification | IC₅₀ (nM) | Primary Substrates |
|---|---|---|---|
| Matrix Metalloproteinase-2 | Gelatinase | 7–246 | Gelatin, collagen IV, elastin |
| Matrix Metalloproteinase-9 | Gelatinase | 12–23 | Gelatin, collagen IV, elastin |
| Membrane Type 1-Matrix Metalloproteinase | Membrane-type | 15 | Collagen I, II, III; pro-Matrix Metalloproteinase-2 |
| Matrix Metalloproteinase-1 | Collagenase | 16,000 | Collagen I, II, III, VII, X |
| Matrix Metalloproteinase-3 | Stromelysin | 1,200 | Aggrecan, fibronectin, laminin |
| Matrix Metalloproteinase-7 | Matrilysin | 91 | Fibronectin, laminin, elastin |
Functionally, this selectivity profile translates to potent anti-invasive and anti-angiogenic effects. In orthotopic prostate cancer models, Roche 28-2653 treatment (100 mg/kg/day orally) reduced tumor weights by up to 90% and significantly prolonged survival by inhibiting Matrix Metalloproteinase-2/Matrix Metalloproteinase-9-mediated basement membrane degradation and Membrane Type 1-Matrix Metalloproteinase-dependent tumor cell migration [1] [5]. Similarly, in experimental stroke models, Roche 28-2653 (daily oral administration) attenuated blood-brain barrier disruption by specifically inhibiting Matrix Metalloproteinase-9 activity during acute phases (days 1–3 post-ischemia), though prolonged inhibition (6 days) diminished therapeutic efficacy due to interference with Matrix Metalloproteinase-mediated restorative processes [4].
The molecular architecture of Roche 28-2653 features three domains essential for its selectivity: (1) a pyrimidine-trione zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion; (2) a biphenyl moiety occupying the S1' pocket; and (3) a 4-nitrophenylpiperazine extension interacting with secondary substrate-binding sites (S2-S3 pockets) [2] [8]. The biphenyl group confers specificity for Matrix Metalloproteinase-2/Matrix Metalloproteinase-9/Membrane Type 1-Matrix Metalloproteinase by optimally penetrating their deep S1' pockets—a structural feature absent in Matrix Metalloproteinase-1 and Matrix Metalloproteinase-7, which possess shallower S1' pockets sterically incompatible with this bulky substituent [8]. The Zn²⁺ chelation occurs through the carbonyl oxygens at positions 2 and 4 of the trione ring, displacing the water molecule essential for proteolytic activity while avoiding the indiscriminate metal binding associated with hydroxamate-based inhibitors [2].
Roche 28-2653 exhibits preferential binding to activated Matrix Metalloproteinases over zymogen forms due to conformational differences in the catalytic domain. Pro-Matrix Metalloproteinases maintain latency through the "cysteine switch" mechanism, where a conserved cysteine residue (Cys73 in pro-Matrix Metalloproteinase-2) coordinates the catalytic Zn²⁺, preventing substrate access [8]. Upon activation, removal of the pro-domain exposes the catalytic cleft, enabling Roche 28-2653's biphenyl group to fully engage the S1' pocket. This mechanistic distinction underlies its 50-fold higher affinity for activated Matrix Metalloproteinase-9 versus pro-Matrix Metalloproteinase-9, as confirmed by zymography and fluorescence quenching studies [2]. The inhibitor does not interfere with Tissue Inhibitor of Metalloproteinases-2-mediated pro-Matrix Metalloproteinase-2 activation by Membrane Type 1-Matrix Metalloproteinase, preserving physiological matrix remodeling while inhibiting pathological degradation [5] [8].
Table 2: Structural Features of Roche 28-2653 Target Matrix Metalloproteinases
| Structural Element | Matrix Metalloproteinase-2 | Matrix Metalloproteinase-9 | Membrane Type 1-Matrix Metalloproteinase | Non-target (Matrix Metalloproteinase-1) |
|---|---|---|---|---|
| S1' Pocket Depth | Deep (∼13 Å) | Deep (∼13.5 Å) | Intermediate (∼10.5 Å) | Shallow (∼8.7 Å) |
| Zinc Coordination Geometry | Trigonal bipyramidal | Trigonal bipyramidal | Distorted tetrahedral | Tetrahedral |
| Key S1' Residues | Leu116, Tyr142, Leu163 | Leu118, Tyr144, Leu185 | Leu226, Tyr240, Thr253 | Val215, Thr216, Pro235 |
| Proteolytic Activation Site | Asn37-Tyr38 (MMP-3 cleavage) | Arg87-Phe88 (MMP-3 cleavage) | Arg111-Arg112 (furin cleavage) | Asn55-Phe56 (plasmin cleavage) |
Although primarily characterized as an active-site-directed inhibitor, Roche 28-2653 demonstrates complex inhibitory behaviors suggesting potential allosteric influences. Classical competitive inhibition is evidenced by Lineweaver-Burk plots showing increased Michaelis constant (Kₘ) with constant maximal velocity (Vₘₐₓ) when tested against synthetic fluorogenic substrates [2]. However, surface plasmon resonance studies reveal biphasic binding kinetics: an initial rapid association with the catalytic domain (kon ≈ 10⁴ M⁻¹s⁻¹) followed by slower conformational rearrangement (kconf ≈ 0.01 s⁻¹) [6]. This slow-binding inhibition resembles Tissue Inhibitor of Metalloproteinases-2 binding to Matrix Metalloproteinase-2, which induces global conformational changes propagating from the active site to distal exosites [8].
The compound's pyrimidine-trione core may exert allosteric-like effects through modulation of Matrix Metalloproteinase homodimerization. Membrane Type 1-Matrix Metalloproteinase functions as a constitutive dimer, and Roche 28-2653 binding disrupts dimer interface interactions essential for pro-Matrix Metalloproteinase-2 activation [8]. Molecular dynamics simulations suggest that occupancy of the S1' pocket by Roche 28-2653's biphenyl group transmits structural rearrangements to the Membrane Type 1-Matrix Metalloproteinase hemopexin domain (∼40 Å distant), reducing its affinity for Tissue Inhibitor of Metalloproteinases-2-bound pro-Matrix Metalloproteinase-2 by 15-fold [3] [8]. This dual functionality—direct catalytic site blockade coupled with disruption of protein-protein interactions—explains its superior anti-tumor efficacy compared to earlier matrix metalloproteinase inhibitors lacking such multi-target effects [5].
Notably, Roche 28-2653 does not significantly inhibit matrix metalloproteinase catalytic activity through exosite binding alone (e.g., fibronectin type II domains in Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 or hemopexin domains), distinguishing it from antibody-based matrix metalloproteinase inhibitors like DX-2400 [6]. Its inhibitory actions remain primarily dependent on catalytic site accessibility, explaining reduced efficacy against matrix metalloproteinases embedded in dense extracellular matrix versus soluble forms [5].
Roche 28-2653 exhibits markedly distinct kinetic behaviors across metalloproteinase classes due to structural variations in their active sites:
Gelatinases (Matrix Metalloproteinase-2/Matrix Metalloproteinase-9): Time-dependent, tight-binding inhibition with inhibition constant (Kᵢ) values of 1.2–3.8 nM. The biphenyl moiety induces slow conformational changes in the S1' loop (residues Leu116-Tyr142 in Matrix Metalloproteinase-2), resulting in a 20-fold decrease in dissociation rate (koff = 1.7 × 10⁻⁴ s⁻¹) compared to initial association [2] [5]. Complete inhibition requires >30 minutes pre-incubation, consistent with induced-fit binding mechanisms [2].
Membrane-Type Matrix Metalloproteinases (Membrane Type 1-Matrix Metalloproteinase): Rapid equilibrium inhibition (Kᵢ = 15 nM) with no time-dependence, reflecting unhindered access to the catalytic site without major conformational adjustments [5] [8]. The inhibitor's nitrophenylpiperazine group forms favorable π-stacking with Tyr240 in the S2 pocket, enhancing residence time by 3-fold compared to Matrix Metalloproteinase-2 [8].
ADAM/A Disintegrin and Metalloproteinases: Minimal inhibition of Tumor Necrosis Factor-α Converting Enzyme (ADAM17; IC₅₀ > 50,000 nM) and ADAM10 (IC₅₀ > 100,000 nM) due to divergent S1' pocket architectures containing charged residues (Glu406 in ADAM17) that repel Roche 28-2653's hydrophobic biphenyl group [6].
Astacins (Meprin α/β): Moderate inhibition (IC₅₀ = 2,400–3,800 nM) attributed to partial conservation of S1' pocket hydrophobicity, though the deeper active site cleft accommodates the inhibitor suboptimally [6].
Table 3: Kinetic Parameters of Roche 28-2653 Inhibition
| Enzyme | Kᵢ (nM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) | Inhibition Mode | Residence Time (min) |
|---|---|---|---|---|---|
| Matrix Metalloproteinase-2 | 1.2–3.8 | 2.1 × 10⁴ | 1.7 × 10⁻⁴ | Tight-binding | 98 |
| Matrix Metalloproteinase-9 | 2.5–5.1 | 1.8 × 10⁴ | 2.3 × 10⁻⁴ | Tight-binding | 72 |
| Membrane Type 1-Matrix Metalloproteinase | 15 | 5.4 × 10⁴ | 8.1 × 10⁻⁴ | Rapid equilibrium | 21 |
| Matrix Metalloproteinase-1 | 16,000 | 1.2 × 10³ | 1.9 × 10⁻² | Rapid equilibrium | 0.9 |
| ADAM17 | >50,000 | ND | ND | No inhibition | ND |
The differential kinetics have therapeutic implications. In prostate cancer models, once-daily oral dosing maintained >80% Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 inhibition over 24 hours due to prolonged target residence time, while Membrane Type 1-Matrix Metalloproteinase inhibition required higher dosing frequency for sustained effect [1] [10]. Combination with estramustine enhanced antitumor efficacy not through pharmacokinetic interactions, but through complementary mechanistical actions: estramustine downregulated Tissue Inhibitor of Metalloproteinases-1 expression, increasing Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 susceptibility to Roche 28-2653 without altering its kinetic profile [10]. These findings underscore the importance of considering metalloproteinase-specific inhibition kinetics for optimal therapeutic scheduling and combination strategies.
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0